1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15-16)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJYXSEXJVTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152815-38-7 | |
| Record name | 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Preparation of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Intermediate)
A crucial intermediate in the synthesis is ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. It can be prepared via a two-step process:
- Step 1: Condensation of ethyl 3,3,3-trifluoro-2-oxo-butanoate with triethyl orthoformate and acetic anhydride at 120 °C for 12 hours.
- Step 2: Reaction of the resulting intermediate with hydrazine hydrate at 80 °C for 3 hours to form the pyrazole ring.
The crude product is then extracted with ethyl acetate, washed, dried, concentrated, and recrystallized from ethyl acetate-hexane to yield the intermediate as a light yellow solid with a 60% yield and melting point of 141–142 °C.
Hydrolysis of the Ester to the Carboxylic Acid
The final step involves hydrolysis of the ethyl ester to the corresponding carboxylic acid:
- Treatment of the ester with lithium hydroxide in tetrahydrofuran (THF) under reflux conditions converts the ester to this compound.
- The reaction mixture is then acidified to precipitate the pure acid.
- This step typically provides good yields and avoids harsh acidic conditions that can degrade sensitive substituents.
Process Optimization and Industrial Considerations
- Previous methods reported in patents have used reagents such as ethyl diazoacetate and 3-butyne-2-ketone, which are explosive, toxic, and flammable, posing safety and environmental challenges.
- The use of transition metal catalysts like indium chloride (InCl3) has been reported but results in industrial wastewater and increased costs for treatment.
- The Suzuki coupling approach with phenylboronic acids and mild hydrolysis with lithium hydroxide offers a cleaner, safer, and more scalable route.
- Purification by recrystallization rather than extensive chromatography reduces solvent consumption and waste.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation + Cyclization | Ethyl 3,3,3-trifluoro-2-oxo-butanoate | Triethyl orthoformate, acetic anhydride, 120 °C, 12 h; then hydrazine hydrate, 80 °C, 3 h | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 60 | Recrystallization purification |
| 2 | Suzuki Coupling | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 2-(Trifluoromethyl)phenylboronic acid, Pd catalyst, base | Ethyl 1-(2-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Not specified | Efficient arylation at N-1 position |
| 3 | Ester Hydrolysis | Ethyl 1-(2-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lithium hydroxide, THF, reflux | This compound | Good | Acidification to isolate final acid |
Research Findings and Analytical Data
- The synthesized compounds were characterized by 1H-NMR, 13C-NMR, IR, MS, and elemental analysis confirming the structure and purity.
- The described synthetic route avoids explosive and toxic reagents, uses mild reaction conditions, and provides intermediates and final products amenable to purification by crystallization.
- The process is suitable for further functionalization and analog synthesis for biological activity studies.
Analyse Des Réactions Chimiques
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) and catalysts such as palladium or iron complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C11H7F3N2O2
- Molecular Weight : 256.18 g/mol
- CAS Number : 732952-48-6
- IUPAC Name : 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that this compound can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. In vitro studies have demonstrated significant reductions in inflammation markers when exposed to this compound.
Agrochemicals
Pesticidal Activity
The unique structure of this compound makes it an effective candidate for developing new pesticides. Its efficacy against specific pests has been documented in agricultural studies, showing potential as a novel insecticide with reduced environmental impact compared to traditional chemicals.
Herbicidal Properties
Additionally, this compound has been evaluated for herbicidal activity. Research indicates that it can effectively inhibit the growth of certain weed species, providing an alternative approach to weed management in crops.
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its thermal stability and chemical resistance make it suitable for enhancing the properties of polymers used in various industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation by 70% using this compound at a concentration of 10 µM. |
| Johnson et al., 2024 | Anti-inflammatory Effects | Reported a 50% reduction in TNF-alpha levels in macrophages treated with the compound compared to control groups. |
| Lee et al., 2024 | Pesticidal Activity | Found that formulations containing this compound reduced pest populations by over 60% in field trials. |
Mécanisme D'action
The mechanism of action of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid with structurally analogous pyrazole-carboxylic acids, focusing on substituent variations, molecular properties, and applications:
Key Structural and Functional Differences:
Compounds with heterocyclic substituents (e.g., thienyl in ) exhibit distinct electronic profiles, which may enhance interactions with sulfur-containing biological targets .
Biological Activity: The fused pyrazole-pyridinone system in 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one demonstrates potent anti-cancer activity, suggesting that ring fusion amplifies therapeutic effects compared to simpler pyrazole-carboxylic acids . 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a preferred intermediate in kinase inhibitor synthesis due to its optimal balance of solubility and lipophilicity .
Agrochemical Relevance :
- The trifluoromethylphenyl group in the target compound is a common motif in agrochemicals (e.g., sarolaner, lotilaner in ), where -CF₃ enhances resistance to metabolic degradation .
Activité Biologique
1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS No. 1152815-38-7) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of 1H-pyrazole have shown promising results in inhibiting the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 1.0 |
| Liver Cancer | HepG2 | Not specified |
| Lung Cancer | A549 | Not specified |
| Colorectal Cancer | HCT116 | Not specified |
In a study evaluating several pyrazole derivatives, it was found that modifications to the pyrazole structure could enhance apoptosis-inducing activity, with significant increases in caspase-3 activity observed at concentrations as low as 10 μM .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.
The following table summarizes the anti-inflammatory activity of selected compounds:
| Compound | Activity | IC50 (μg/mL) |
|---|---|---|
| Compound 136a | COX-2 Inhibitor | 60.56 |
| Compound 137a | COX-2 Inhibitor | 57.24 |
| Diclofenac Sodium | Reference Drug | 54.65 |
These findings suggest that modifications in the pyrazole structure can lead to compounds with significant anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A derivative exhibited an IC50 of 1.0 μM, causing morphological changes indicative of apoptosis and enhancing caspase-3 activity by up to 57% at higher concentrations .
- In Vivo Models : Animal studies have shown that certain pyrazole derivatives can reduce tumor growth significantly when administered at therapeutic doses, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, and how can regioselectivity be ensured during cyclization?
- Methodological Answer : The synthesis typically involves a multi-step protocol starting with condensation of substituted hydrazines with β-keto esters or diketones. For example, cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with ethyl 3-oxo-3-(pyridin-2-yl)propanoate under acidic conditions (e.g., acetic acid) yields the pyrazole core. Regioselectivity is controlled by steric and electronic effects of substituents, monitored via -NMR to confirm the 1,3-diaryl orientation . Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm regiochemistry, with characteristic shifts for the trifluoromethyl group (~δ 120-125 ppm in -NMR) and carboxylic acid proton (broad ~δ 12-13 ppm in -NMR) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFNO, expected [M+H] = 273.0481) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) confirm carboxylic acid functionality .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures (pH >5). Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition in DMSO at -20°C .
Advanced Research Questions
Q. How does the trifluoromethyl group at the 2-position of the phenyl ring influence biological activity compared to analogs with substituents at other positions?
- Methodological Answer : The 2-trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability. In vitro assays comparing 2-, 3-, and 4-substituted analogs reveal that the 2-position maximizes target engagement (e.g., IC = 0.8 µM vs. mTOR kinase vs. 3.2 µM for 4-substituted analogs) due to reduced steric hindrance with hydrophobic enzyme pockets . SAR studies use molecular docking (AutoDock Vina) to model interactions with ATP-binding sites .
Q. How can contradictory data on anti-proliferative efficacy across cell lines be resolved?
- Methodological Answer : Discrepancies arise from variations in cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4). Resolve via:
- Pharmacokinetic Profiling : Measure intracellular concentrations using LC-MS/MS after 24-hour exposure .
- Knockout Models : CRISPR-Cas9-mediated deletion of P-gp in resistant lines (e.g., PC-3) restores sensitivity, confirming transporter-mediated resistance .
- Combination Studies : Co-treatment with autophagy inhibitors (e.g., chloroquine) enhances efficacy in DU145 cells by blocking compensatory pathways .
Q. What computational strategies are recommended for predicting metabolic pathways of this compound?
- Methodological Answer :
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I oxidation sites (e.g., pyrazole ring) and Phase II glucuronidation .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive electrophilic centers prone to CYP450-mediated oxidation .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS analysis) .
Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?
- Methodological Answer :
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual hydrazine) using evaporative light scattering detection (ELSD) .
- QbD Approach : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to minimize byproducts like 1,5-diarylpyrazole isomers .
- ICH Guidelines : Ensure impurities are <0.15% (w/w) as per ICH Q3A/B thresholds .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t, C) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days. Histopathology assesses organ-specific toxicity .
- Metabolite ID : Use high-resolution MS/MS to detect carboxylic acid conjugates (e.g., glucuronide) in bile-duct cannulated models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
